molecular formula C19H24N2O4 B2936722 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1028835-29-1

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No. B2936722
CAS RN: 1028835-29-1
M. Wt: 344.411
InChI Key: VQFVRHRJBGVWKJ-UHFFFAOYSA-N
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Description

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as BFA-1, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound is a member of the family of butyrolactone derivatives and has been shown to have potent antitumor activity against a variety of cancer cell lines.

Mechanism of Action

The mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell growth and survival. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been shown to inhibit CK2 activity in vitro and in vivo, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapy. However, one of the limitations of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. One area of research could focus on developing more effective methods for administering 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid in vivo. Another area of research could focus on identifying biomarkers that can predict which cancer patients are most likely to respond to 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid therapy. Additionally, further studies could be conducted to better understand the mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid and to identify potential drug targets for combination therapy.

Synthesis Methods

The synthesis of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves a multi-step process that starts with the reaction of 4-Butylphenylamine with Furan-2-carboxaldehyde to produce the intermediate compound, 4-((4-Butylphenyl)amino)-2-furancarboxaldehyde. This intermediate compound is then reacted with methyl 4-oxobutanoate to yield the final product, 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. The overall yield of this process is approximately 30%.

Scientific Research Applications

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential application in cancer therapy. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.

properties

IUPAC Name

4-(4-butylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-3-5-14-7-9-15(10-8-14)21-18(22)12-17(19(23)24)20-13-16-6-4-11-25-16/h4,6-11,17,20H,2-3,5,12-13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFVRHRJBGVWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

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